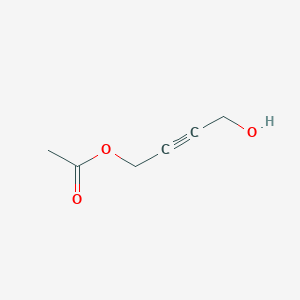

4-hydroxybut-2-ynyl Acetate

描述

属性

IUPAC Name |

4-hydroxybut-2-ynyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUPSBMWKSDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybut-2-ynyl acetate typically involves the esterification of 4-hydroxybut-2-yne with acetic acid or acetic anhydride. One common method is as follows:

-

Esterification with Acetic Acid

Reactants: 4-hydroxybut-2-yne and acetic acid.

Catalyst: Sulfuric acid or another strong acid.

Conditions: The reaction is carried out under reflux conditions to facilitate the esterification process.

:Equation: 4-hydroxybut-2-yne+acetic acid→4-hydroxybut-2-ynyl acetate+water

-

Esterification with Acetic Anhydride

Reactants: 4-hydroxybut-2-yne and acetic anhydride.

Catalyst: Pyridine or another base.

Conditions: The reaction is typically carried out at room temperature.

:Equation: 4-hydroxybut-2-yne+acetic anhydride→4-hydroxybut-2-ynyl acetate+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

化学反应分析

Types of Reactions

4-hydroxybut-2-ynyl acetate undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in an aqueous or organic solvent.

Products: Oxidation of the hydroxyl group can lead to the formation of 4-oxobut-2-ynyl acetate.

-

Reduction

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Carried out in an inert solvent like tetrahydrofuran (THF).

Products: Reduction of the acetylene group can yield 4-hydroxybutyl acetate.

-

Substitution

Reagents: Various nucleophiles such as halides or amines.

Conditions: Typically carried out in the presence of a base.

Products: Substitution reactions can lead to the formation of various derivatives of this compound.

科学研究应用

4-hydroxybut-2-ynyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other materials with specialized properties.

作用机制

The mechanism of action of 4-hydroxybut-2-ynyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and acetylene groups in its structure allow it to participate in a range of chemical reactions, influencing its activity and interactions.

相似化合物的比较

4-Hydroxybut-2-ynoic Acid (CAS 7218-52-2)

- Structure : Contains a carboxylic acid group instead of an acetate ester.

- Reactivity : The carboxylic acid group enhances polarity and acidity (pKa ~2-3), making it suitable for salt formation or coordination chemistry.

- Applications : Likely used as an intermediate in synthesizing esters or amides. The absence of the acetate group reduces its volatility compared to 4-hydroxybut-2-ynyl acetate .

4-Hydroxybutyl Acrylate (CAS 2478-10-6)

- Structure : Features a hydroxyl group on a four-carbon chain with an acrylate ester (CH₂=CHCOO−).

- Molecular Weight : 144.1684 g/mol (vs. ~142 g/mol estimated for this compound).

- Reactivity : The acrylate group enables radical polymerization, forming polymers for adhesives or coatings. The single bonds in the butyl chain reduce rigidity compared to the ynyl group in this compound .

- Safety : Requires protective measures (e.g., solvent-resistant gloves) due to skin irritation risks, a consideration likely shared by this compound .

4-Oxobutan-2-yl Acetate (CAS 26391-36-6)

- Structure : Contains a ketone group at the fourth carbon instead of a hydroxyl.

- Properties : The ketone increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). The absence of a hydroxyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to this compound .

4-Oxobut-2-enyl Acetate (CAS 38982-39-7)

- Structure: Features a conjugated enone system (double bond and ketone) instead of a triple bond and hydroxyl.

- Reactivity : The α,β-unsaturated ketone participates in Michael additions or Diels-Alder reactions. The ynyl group in this compound offers distinct reactivity, such as in Huisgen cycloadditions (click chemistry) .

Functional Group Analysis and Key Differences

| Compound | Key Functional Groups | Reactivity | Applications |

|---|---|---|---|

| This compound | Hydroxyl, triple bond, acetate | Click chemistry, ester hydrolysis | Polymer crosslinkers, corrosion inhibitors |

| 4-Hydroxybutyl Acrylate | Hydroxyl, acrylate | Radical polymerization | Adhesives, coatings |

| 4-Oxobutan-2-yl Acetate | Ketone, acetate | Nucleophilic additions | Synthetic intermediates |

| 4-Oxobut-2-enyl Acetate | Enone, acetate | Conjugate additions, cycloadditions | Organic synthesis |

常见问题

What synthetic methodologies are optimal for preparing 4-hydroxybut-2-ynyl acetate, and how can reaction conditions be optimized?

Answer:

this compound is synthesized via acetylation of 4-hydroxybut-2-ynol using acetic anhydride or acetyl chloride under mild acidic or basic conditions. For example, in a reported protocol, 4-hydroxybut-2-ynol is treated with acetyl chloride in dichloromethane at 0°C with triethylamine as a base, achieving near-quantitative yields . Optimization involves controlling reaction temperature (<5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Purification via column chromatography (e.g., using PE/EtOAc gradients) ensures high purity. Kinetic studies on reaction time and stoichiometric ratios (e.g., 1:1.15 molar ratio of alcohol to acetylating agent) are critical for reproducibility.

How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

Answer:

¹H NMR analysis reveals characteristic peaks for the acetyl group (δ ~2.10 ppm, singlet) and the alkyne-proximal methylene groups (δ ~4.73–4.89 ppm, triplets with J ≈ 1.6–1.8 Hz) . ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and alkyne carbons (δ ~75–85 ppm). Advanced techniques like DEPT-135 or HSQC can differentiate between CH₂ and CH groups. Discrepancies in chemical shifts between experimental and theoretical values (e.g., using computational tools like ACD/Labs) may indicate impurities or stereochemical anomalies.

What mechanistic insights explain the regioselectivity of acetylation in this compound synthesis?

Answer:

Regioselectivity arises from steric and electronic factors. The hydroxyl group on the terminal alkyne is more nucleophilic due to the electron-withdrawing effect of the triple bond, favoring acetylation at this position. Computational studies (e.g., DFT calculations) can model transition states to predict reactivity. Experimental validation involves comparing reaction outcomes with structurally analogous substrates (e.g., substituting butynol with propargyl alcohol) to isolate electronic effects .

How do solvent polarity and temperature influence the stability of this compound during storage?

Answer:

Nonpolar solvents (e.g., hexane) enhance stability by reducing hydrolysis, while polar aprotic solvents (e.g., DMF) may accelerate degradation. Storage at –20°C in inert atmospheres (argon/nitrogen) minimizes oxidative decomposition. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways, monitored via HPLC or GC-MS.

What strategies resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies often stem from variations in purification methods or moisture content. For example, incomplete removal of triethylamine hydrochloride during workup can artificially inflate yields. Systematic replication studies using controlled drying techniques (e.g., MgSO₄ vs. molecular sieves) and peer-reviewed protocols (e.g., from the Royal Society of Chemistry) are essential . Meta-analyses of literature data can identify outlier methodologies.

How can this compound serve as a precursor in synthesizing functionalized N-acyliminium ions?

Answer:

The acetate group acts as a leaving group in SN2 reactions, enabling the formation of N-acyliminium intermediates. For example, treatment with MsCl converts this compound to 4-(methylsulfonyloxy)but-2-ynyl acetate, a key electrophile in peptide synthesis . Mechanistic studies using kinetic isotope effects or Hammett plots can elucidate reaction pathways.

What challenges arise in characterizing the stereoelectronic properties of this compound via mass spectrometry?

Answer:

Electron ionization (EI) mass spectra may fragment the acetyl group (m/z 43) or alkyne moiety (m/z 39), complicating molecular ion detection. High-resolution MS (HRMS) with ESI or MALDI ionization improves accuracy. Comparative studies with deuterated analogs (e.g., d₃-acetyl) help assign fragmentation patterns .

How can researchers design experiments to investigate the compound’s role in lipid membrane interactions?

Answer:

Langmuir-Blodgett trough experiments can measure changes in membrane fluidity upon incorporation of this compound. Fluorescence anisotropy using DPH probes and molecular dynamics simulations (e.g., GROMACS) quantify lipid ordering effects. Control experiments with structurally similar esters (e.g., ethyl acetate) isolate the alkyne’s contribution .

What ethical and safety protocols are critical when handling this compound in vitro?

Answer:

Follow OSHA guidelines for acetylating agents: use fume hoods, nitrile gloves, and eye protection. Toxicity screening (e.g., Ames test) is mandatory for biological studies. Waste disposal must comply with EPA regulations for halogenated organics. Institutional Review Board (IRB) approval is required for cell-based assays .

How can researchers address solubility limitations of this compound in aqueous media?

Answer:

Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation enhance aqueous solubility. Phase-solubility diagrams and Hansen solubility parameters guide solvent selection. For in vivo applications, PEGylation or liposomal formulations improve bioavailability while maintaining ester integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。